Cyclooct-4-ene-1-peroxol
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Overview
Description
Cyclooct-4-ene-1-peroxol is an organic compound characterized by a cyclooctene ring with a peroxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooct-4-ene-1-peroxol can be synthesized through several methods. One common approach involves the photoisomerization of cyclooctene derivatives. For instance, trans-cyclooctenes can be prepared using a simplified flow setup for photoisomerization . Another method involves the microwave-assisted kinetic resolution of homochiral cyclooctene derivatives using lipases .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical processes. These processes are designed to maximize yield and efficiency while minimizing costs. The use of flow photoreactors assembled from readily accessible components has been reported to be effective in producing trans-cyclooctene derivatives .
Chemical Reactions Analysis
Types of Reactions
Cyclooct-4-ene-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, forming epoxides or other oxidized products.
Reduction: Reduction of the peroxide group can yield alcohols or other reduced compounds.
Substitution: The compound can undergo substitution reactions, where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield epoxides, while reduction reactions can produce alcohols.
Scientific Research Applications
Cyclooct-4-ene-1-peroxol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other cyclooctene derivatives.
Biology: Employed in bioorthogonal chemistry for labeling and manipulating biomolecules.
Medicine: Investigated for its potential use in targeted drug delivery and imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclooct-4-ene-1-peroxol involves its ability to undergo rapid and selective chemical reactions. The peroxide group is highly reactive, allowing the compound to participate in various oxidation and reduction processes. In bioorthogonal chemistry, the compound’s strained ring structure facilitates rapid reactions with tetrazines, enabling precise labeling and manipulation of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Cyclooct-4-enecarboxylic acid: Another cyclooctene derivative with a carboxylic acid functional group.
Cyclooct-5-ene-1,2-diol: A cyclooctene derivative with two hydroxyl groups.
Uniqueness
Cyclooct-4-ene-1-peroxol is unique due to its peroxide functional group, which imparts distinct reactivity compared to other cyclooctene derivatives. This makes it particularly valuable in applications requiring rapid and selective chemical reactions.
Properties
CAS No. |
102574-82-3 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-hydroperoxycyclooctene |
InChI |
InChI=1S/C8H14O2/c9-10-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2 |
InChI Key |
VHVDGMUGOCTNMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)OO |
Origin of Product |
United States |
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